1-(tert-Butyl) 3-ethyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1,3(2H)-dicarboxylate
Overview
Description
This compound is a dihydropyridine derivative with a trifluoromethylsulfonyl (triflyl) ether group and two carboxylate ester groups. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the dihydropyridine ring, possibly through a Hantzsch dihydropyridine synthesis or a similar method. The trifluoromethylsulfonyl group could potentially be introduced through a radical trifluoromethylation .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the dihydropyridine ring and the trifluoromethylsulfonyl group. Trifluoromethylation is a well-studied reaction in organic chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity of compounds, which can influence their absorption and distribution in biological systems .Scientific Research Applications
Synthesis and Characterization
In research conducted by Çolak et al. (2021), 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, a compound related to the one , was synthesized using tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. This compound was then coupled with aromatic aldehydes to create Schiff base compounds. These were characterized using spectroscopic methods like FTIR, 1H, and 13C NMR, and their molecular structures were analyzed through X-ray crystallographic analysis (Çolak, Karayel, Buldurun, & Turan, 2021).
Chemical Transformations
Moskalenko and Boev (2014) explored the chemical transformations of tert-butyl-1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyl]pyridine-1-carboxylate. They found that reacting it with tributylvinyltin in the presence of Pd(PPh3)4-LiCl yielded tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate. This compound then reacted with maleic anhydride, leading to the formation of Diels-Alder endo-adducts. Further reactions, such as reduction and oxidation of its functional groups, were also performed (Moskalenko & Boev, 2014).
Reactivity and Coupling Reactions
Wustrow and Wise (1991) investigated the reactivity of tert-Butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate. They found it capable of undergoing palladium-catalyzed coupling reactions with various substituted arylboronic acids, producing a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).
Future Directions
Properties
IUPAC Name |
1-O-tert-butyl 5-O-ethyl 4-(trifluoromethylsulfonyloxy)-3,6-dihydro-2H-pyridine-1,5-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3NO7S/c1-5-23-11(19)9-8-18(12(20)24-13(2,3)4)7-6-10(9)25-26(21,22)14(15,16)17/h5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSFHOMPPMKXAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCN(C1)C(=O)OC(C)(C)C)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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